
Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate
Overview
Description
Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate is a chemical compound with the molecular formula C11H8FNO3 and a molecular weight of 221.2 g/mol . This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes an oxazole ring substituted with a fluorophenyl group and a methyl ester group, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluorobenzoyl chloride with glycine methyl ester in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 100°C, depending on the specific reagents and solvents used .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability . Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols . Substitution reactions can lead to a wide range of substituted oxazole derivatives .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate has been identified as a promising scaffold in the development of novel pharmaceuticals, especially as potential anti-cancer agents. Its unique structural properties enhance interactions with biological targets, leading to improved efficacy and selectivity. For instance, studies have shown that derivatives of this compound can act as potent inhibitors of specific enzymes involved in cancer progression, such as adenylyl cyclase (AC), demonstrating desirable pharmacokinetic profiles in preclinical models .
Case Study: Adenylyl Cyclase Inhibition
A series of compounds derived from this compound were synthesized and evaluated for their ability to inhibit adenylyl cyclase. One compound, identified as 5-[4-fluoro-2-(1-methyl-4-piperidyl)phenyl]-2-oxo-N-pentyl-oxazole-3-carboxamide, exhibited high potency with an IC50 value in the low micromolar range. This compound demonstrated effective target engagement in human neuroblastoma cells and showed favorable metabolic stability .
Agricultural Chemistry
Agrochemical Development
The compound is also utilized in the formulation of agrochemicals, including herbicides and fungicides. Its structural characteristics allow it to interact effectively with biological systems, providing solutions for pest control while minimizing environmental impact. The incorporation of fluorine into agrochemical structures often enhances their biological activity and selectivity against target pests .
Material Science
Polymer Applications
In material science, this compound is being explored for its potential to enhance the thermal stability and mechanical properties of polymer formulations. By integrating this compound into polymer matrices, researchers aim to develop high-performance materials suitable for various industrial applications .
Biochemical Research
Enzyme Inhibition Studies
Researchers have employed this compound in studies related to enzyme inhibition and receptor binding. Its derivatives have been shown to inhibit specific enzymes involved in metabolic pathways, aiding in the discovery of new therapeutic targets for diseases such as cancer and neurodegenerative disorders .
Summary Table of Applications
Application Area | Description |
---|---|
Medicinal Chemistry | Development of anti-cancer agents; enzyme inhibitors |
Agricultural Chemistry | Formulation of herbicides and fungicides |
Material Science | Enhancement of thermal stability in polymers |
Biochemical Research | Studies on enzyme inhibition and receptor binding |
Mechanism of Action
The mechanism of action of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate can be compared with other similar compounds, such as:
Methyl 5-(4-chlorophenyl)oxazole-4-carboxylate: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
Methyl 5-(4-bromophenyl)oxazole-4-carboxylate: Contains a bromine atom, which may affect its chemical properties and applications.
Methyl 5-(4-methylphenyl)oxazole-4-carboxylate:
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties .
Biological Activity
Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity, mechanism of action, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound features an oxazole ring that enhances its interaction with various biological targets. The fluorophenyl group increases its binding affinity to specific enzymes or receptors, which may modulate their activity. The compound can be synthesized through various chemical pathways, making it a versatile building block for more complex molecules.
Structural Characteristics
- Molecular Formula : C11H10FNO3
- Molecular Weight : 221.21 g/mol
The mechanism of action involves the compound's interaction with specific molecular targets, potentially acting as an inhibitor of certain enzymes or receptors. The oxazole ring can engage with nucleophilic sites in proteins, leading to functional modifications that may inhibit microbial growth or induce apoptosis in cancer cells.
Antimicrobial Activity
This compound has shown promising antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values indicate its potency compared to established antibiotics:
Pathogen | MIC (μg/mL) | Control (e.g., Oxytetracycline) |
---|---|---|
Bacillus subtilis | 16.7 | 16.7 |
Mycobacterium smegmatis | 33.3 | 33.3 |
Micrococcus luteus | 66.7 | 66.7 |
These results suggest that this compound could serve as a lead for further development in antimicrobial therapies.
Anticancer Activity
Preliminary studies have indicated that this compound may induce cell death in various cancer cell lines. Notably, it has been evaluated against breast cancer cell lines such as MCF-7 and MDA-MB-231, showing significant cytotoxicity:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 0.65 | Induction of apoptosis |
MDA-MB-231 | 2.41 | Induction of apoptosis |
HeLa | Not reported | Not reported |
Flow cytometry assays revealed that the compound is a potent inducer of apoptosis in these cell lines, acting in a dose-dependent manner .
Study on Antimicrobial Efficacy
In a comparative study, this compound was tested against a panel of bacterial strains. It demonstrated comparable efficacy to standard antibiotics, indicating its potential as a therapeutic agent for bacterial infections.
Study on Anticancer Properties
A recent investigation focused on the compound's effect on cancer cell lines showed that it not only inhibited cell proliferation but also activated apoptotic pathways, evidenced by increased levels of p53 and cleaved caspase-3 in treated cells . These findings underscore the compound's promise as an anticancer agent.
Structure-Activity Relationship (SAR)
The presence of the fluorine atom in the phenyl group significantly influences the biological activity of this compound compared to similar compounds:
Compound | Activity Type | Notable Differences |
---|---|---|
Methyl 5-(2-hydroxyphenyl)oxazole-4-carboxylate | Antimicrobial | Hydroxyl group instead of fluorine |
Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate | Antimicrobial | Chlorine instead of fluorine |
The unique properties imparted by the fluorine atom enhance lipophilicity and metabolic stability, making it a valuable candidate in drug design.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization and esterification. For example, oxazole ring formation may involve condensation of an appropriate acyl chloride with an aminoketone precursor. Key steps include:
- Use of dichloromethane (CH₂Cl₂) as a solvent for cyclization reactions, followed by column chromatography purification (e.g., silica gel with ethyl acetate/hexane gradients) .
- Esterification via methanol in the presence of acid catalysts (e.g., H₂SO₄) to introduce the methyl ester group.
- Optimization strategies: Adjusting stoichiometry of reagents (e.g., 1.2 equivalents of 4-fluorophenylboronic acid for Suzuki coupling), controlling temperature (e.g., 0–5°C for sensitive intermediates), and using anhydrous conditions to minimize hydrolysis by-products .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For instance, the oxazole proton typically appears as a singlet near δ 8.5–9.0 ppm, while the 4-fluorophenyl group shows distinct coupling patterns (e.g., meta-fluorine splitting) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or APCI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 249.24) .
- X-ray Crystallography : Single-crystal diffraction using SHELXL (via the SHELX suite) resolves 3D structure. Data deposition to the Cambridge Crystallographic Data Centre (CCDC) ensures reproducibility .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Software like Gaussian or ORCA can model charge distribution, highlighting the electron-withdrawing effect of the fluorine atom and ester group .
- Molecular Electrostatic Potential (MEP) Maps : Identify regions prone to nucleophilic attack (e.g., the oxazole ring’s C5 position) .
- Solvent Effects : Use polarizable continuum models (PCM) to simulate reactivity in solvents like DMSO or methanol .
Q. What strategies resolve contradictions in reported synthetic yields or by-product formation for this compound?
- Methodological Answer :
- By-Product Analysis : Use LC-MS or GC-MS to identify impurities (e.g., hydrolysis products from ester groups under acidic conditions).
- Reaction Monitoring : In situ FTIR or Raman spectroscopy tracks intermediate formation (e.g., oxazole ring closure) .
- Alternative Pathways : Replace moisture-sensitive reagents (e.g., use TMSCl for silylation instead of Boc protection) to suppress side reactions .
Q. How can regioselective functionalization of the oxazole ring be achieved for derivative synthesis?
- Methodological Answer :
- Directed Ortho-Metalation : Use lithium bases (e.g., LDA) at low temperatures (–78°C) to deprotonate the oxazole’s C2 position, followed by electrophilic quenching (e.g., alkyl halides) .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling at C5 via palladium catalysis (Pd(PPh₃)₄, K₂CO₃) to introduce aryl/heteroaryl groups .
Q. What analytical challenges arise in purity assessment, and how are they addressed?
- Methodological Answer :
- HPLC-PDA : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to separate polar impurities. UV detection at λ = 254 nm identifies aromatic by-products .
- Elemental Analysis : Validate purity (>95%) by matching experimental C/H/N/F percentages to theoretical values.
- Thermogravimetric Analysis (TGA) : Monitor decomposition profiles to detect residual solvents or hydrates .
Q. Specialized Methodological Considerations
Q. How is the crystal structure of this compound determined using SHELX software?
- Methodological Answer :
- Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect reflection data.
- Structure Solution : SHELXT auto-solves the phase problem via intrinsic phasing. SHELXL refines anisotropic displacement parameters and validates geometry (e.g., bond lengths within 0.005 Å of expected values) .
- Validation : Check CCDC deposition (e.g., CCDC 2062478 for analogous oxazole derivatives) for consistency in space group (e.g., P2₁/c) and Z-value .
Q. What role does the 4-fluorophenyl group play in modulating the compound’s biological or physicochemical properties?
- Methodological Answer :
Properties
IUPAC Name |
methyl 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-15-11(14)9-10(16-6-13-9)7-2-4-8(12)5-3-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPWNMIICDXUAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC=N1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60535000 | |
Record name | Methyl 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60535000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89204-90-0 | |
Record name | Methyl 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60535000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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